3-Methyl-2-phenylisoindolin-1-one
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Overview
Description
3-Methyl-2-phenylisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are characterized by a five-membered ring containing nitrogen and oxygen atoms. Isoindolinones are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylisoindolin-1-one can be achieved through various methods. One common approach involves the reaction of arylcyanamides with benzoyl chloride in the presence of copper(II) chloride under ultrasound irradiation at room temperature . This method offers the advantages of simple methodology, excellent yields, mild reaction conditions, and easy work-up.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Methyl-2-phenylisoindolin-1-one has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylisoindolin-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Imino-2-phenylisoindolin-1-one: Similar structure but with an imino group instead of a methyl group.
2-Phenylisoindolin-1-one: Lacks the methyl group at the 3-position.
3-Methyl-1-phenylindolin-2-one: Different positioning of the nitrogen atom in the ring.
Uniqueness
3-Methyl-2-phenylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and phenyl group at the 2-position contribute to its stability and reactivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C15H13NO |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-methyl-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)15(17)16(11)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
JENGECFIWWXQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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